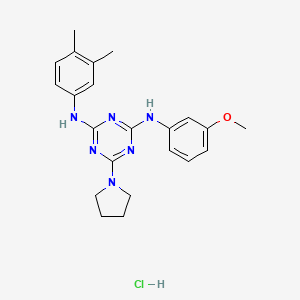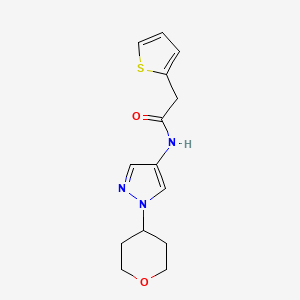![molecular formula C9H7F3N4 B2882376 1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-amine CAS No. 1476087-29-2](/img/structure/B2882376.png)
1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-amine is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of the trifluoromethyl group (-CF₃) in its structure imparts unique chemical and physical properties, making it an important compound in various scientific fields, including pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with multiple receptors, contributing to their broad-spectrum biological activities .
Mode of Action
It’s known that the trifluoromethyl group in drug molecules can enhance certain properties such as lipophilicity, metabolic stability, and potency . This could potentially influence the compound’s interaction with its targets.
Result of Action
Compounds with similar structures have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Preparation Methods
The synthesis of 1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-(trifluoromethyl)phenyl azide and an alkyne.
Cycloaddition Reaction:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
1-[2-(Trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(Trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Comparison with Similar Compounds
1-[2-(Trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-amine can be compared with other similar compounds, such as:
1-[2-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole: Lacks the amine group at the 4-position, resulting in different chemical reactivity and biological activity.
1-[2-(Trifluoromethyl)phenyl]-1H-1,2,4-triazole: Contains a different arrangement of nitrogen atoms in the triazole ring, leading to variations in chemical properties and applications.
1-[2-(Trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-ol: Has a hydroxyl group instead of an amine group, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4/c10-9(11,12)6-3-1-2-4-7(6)16-5-8(13)14-15-16/h1-5H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKYZASJQFHMHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C=C(N=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-7-carboxylatedihydrochloride](/img/structure/B2882293.png)
![tert-butyl N-[3,3,4,4,4-pentafluoro-2-(methylamino)butyl]carbamate](/img/structure/B2882294.png)
![4-Chloro-2-(4-methylphenyl)thieno[3,2-d]pyrimidine](/img/structure/B2882296.png)


![ethyl 2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate](/img/structure/B2882301.png)
![N,N-dimethyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-sulfonamide](/img/structure/B2882305.png)

![2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B2882307.png)
![N-([2,3'-bifuran]-5-ylmethyl)-3,3,3-trifluoropropane-1-sulfonamide](/img/structure/B2882309.png)
![6-[(Methylsulfanyl)methyl]-2-sulfanyl-4-pyrimidinol](/img/structure/B2882310.png)
![3-(2-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2882313.png)


